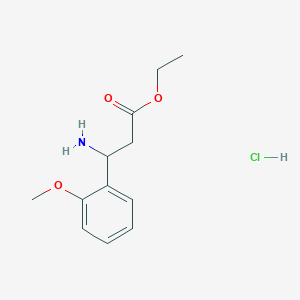

Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride

Description

Historical Context of β-Amino Ester Derivatives in Organic Chemistry

The development of beta-amino ester derivatives traces back to the early 20th century when organic chemists first recognized the unique properties and synthetic potential of compounds containing both amino and ester functionalities separated by a single carbon atom. The first poly(beta-amino) esters were synthesized more than 40 years ago, with Chiellini and colleagues reporting the initial preparation of these compounds in 1983. However, it was not until around 2000 that the true potential of beta-amino esters became apparent when Professor Langer's research group demonstrated their remarkable utility as gene transfection reagents, sparking widespread interest in this class of compounds. The historical evolution of beta-amino ester chemistry has been marked by continuous improvements in synthetic methodologies, with researchers developing increasingly sophisticated approaches to control stereochemistry, regioselectivity, and functional group compatibility.

The synthesis of beta-amino esters has evolved through several distinct phases, beginning with simple condensation reactions and progressing to more complex multi-step procedures. A notable advancement came with the development of tandem Knoevenagel condensation and alkylidene reduction techniques, as demonstrated in the synthesis of ethyl 3-(3-aminophenyl)propanoate using 3-nitrobenzaldehyde with Meldrum's acid in triethylammonium formate, followed by reduction with stannous chloride in ethanol. This synthetic approach proved particularly elegant because the stannous chloride served dual functions as both a reducing agent for the nitro group and a Lewis acid catalyst for simultaneous esterification of the carboxylic acid intermediate. The historical significance of these compounds has been further enhanced by their recognition as valuable building blocks for more complex molecular architectures, particularly in the development of biodegradable polymers and pharmaceutical intermediates.

Structural Significance of Methoxy-Substituted Arylpropanoates

The incorporation of methoxy substituents in arylpropanoate derivatives introduces profound changes in both the electronic and steric properties of these molecules, fundamentally altering their reactivity patterns and potential applications. Methoxy groups are electron-donating substituents that activate aromatic rings toward electrophilic substitution reactions while simultaneously providing sites for hydrogen bonding interactions through their oxygen atoms. In the specific case of this compound, the ortho positioning of the methoxy group creates unique intramolecular interactions that can influence the compound's conformational preferences and reactivity. The electron-donating nature of the methoxy group increases the electron density on the aromatic ring, making it more nucleophilic and potentially enhancing its ability to participate in various chemical transformations.

The structural significance of methoxy substitution extends beyond simple electronic effects to encompass important considerations related to molecular recognition and biological activity. The methoxy group can serve as a hydrogen bond acceptor, enabling the formation of specific intermolecular interactions with biological targets or synthetic reagents. Research has demonstrated that compounds containing methoxy-substituted aromatic rings often exhibit enhanced solubility in both aqueous and organic media, a property that proves particularly valuable in pharmaceutical applications. The ortho position of the methoxy group in this particular compound may also facilitate intramolecular hydrogen bonding with the nearby amino group, potentially stabilizing certain conformational states and influencing the compound's overall three-dimensional structure.

Furthermore, the presence of the methoxy group significantly impacts the synthetic accessibility and derivatization potential of these compounds. The methoxy substituent can be selectively modified through various chemical transformations, including demethylation to form phenolic derivatives or oxidation to generate corresponding aldehydes or carboxylic acids. This structural versatility makes methoxy-substituted arylpropanoates valuable intermediates in organic synthesis, providing multiple pathways for further functionalization and structural elaboration.

Rationale for Investigating Hydrochloride Salts in Pharmaceutical Intermediates

The formation of hydrochloride salts represents a fundamental strategy in pharmaceutical chemistry for optimizing the physicochemical properties of drug candidates and synthetic intermediates. Hydrochloride salts offer numerous advantages over free base forms, including enhanced chemical stability, improved solubility characteristics, and more predictable crystallization behavior. The process of salt formation involves the neutralization of basic nitrogen atoms with hydrochloric acid, resulting in the formation of ionic compounds that exhibit markedly different properties compared to their parent molecules. This transformation is particularly important for amino-containing compounds like ethyl 3-amino-3-(2-methoxyphenyl)propanoate, where the basic amino group readily accepts protons to form stable ammonium salts.

The selection of hydrochloride as the counter-ion is not arbitrary but reflects careful consideration of multiple factors including bioavailability, stability, and manufacturing considerations. Research has demonstrated that pharmaceutical salts can dramatically influence drug performance, with some studies showing that salts with the highest water solubility, such as hydrochloride and fumarate forms, can produce significantly different biological effects compared to less soluble salt forms. The hydrochloride salt formation also provides advantages in analytical chemistry, as these compounds typically exhibit more consistent chromatographic behavior and can be more readily purified through recrystallization techniques. Additionally, hydrochloride salts often demonstrate superior shelf-life stability compared to free base forms, making them preferred choices for pharmaceutical intermediates that may require extended storage periods.

The investigation of hydrochloride salts becomes particularly relevant when considering the potential for polymorphism and pseudomorphism in crystalline materials. Different salt forms of the same compound can exhibit distinct crystal structures, leading to variations in dissolution rates, bioavailability, and stability profiles. The standardization of analytical methods for hydrochloride salts has also been extensively developed within the pharmaceutical industry, providing robust protocols for quality control and characterization. This established analytical framework makes hydrochloride salts attractive choices for pharmaceutical development programs, as they can leverage existing methodologies and regulatory precedents.

| Property | Free Base Form | Hydrochloride Salt Form |

|---|---|---|

| Water Solubility | Limited | Enhanced |

| Chemical Stability | Variable | Improved |

| Crystallization Behavior | Unpredictable | More Consistent |

| Analytical Characterization | Complex | Standardized |

| Storage Stability | Moderate | Superior |

Properties

IUPAC Name |

ethyl 3-amino-3-(2-methoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)8-10(13)9-6-4-5-7-11(9)15-2;/h4-7,10H,3,8,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFGPRSHAKJSKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification and Hydrochloride Salt Formation

A common laboratory and industrial method involves:

- Step 1: Esterification of 3-(2-methoxyphenyl)propanoic acid with ethanol under acidic conditions (e.g., HCl gas or sulfuric acid catalyst). This step forms ethyl 3-(2-methoxyphenyl)propanoate.

- Step 2: Introduction of the amino group at the 3-position, often via amination reactions or starting from amino acid derivatives.

- Step 3: Treatment of the free base with hydrochloric acid in solvents like ethanol or methanol to form the hydrochloride salt, enhancing crystallinity and bioavailability.

This method is favored for its simplicity and scalability, with yields typically ranging from 60% to 80%, depending on solvent choice (e.g., tetrahydrofuran vs. dichloromethane) and temperature control.

Chiral Pool Synthesis and Kinetic Resolution

- Starting from enantiopure 2-methoxyphenylalanine derivatives, the compound can be synthesized with high enantiomeric purity.

- Kinetic resolution using lipases such as Candida antarctica allows separation of enantiomers, improving optical purity.

- This approach is essential when the stereochemistry significantly affects biological activity.

Tandem Knoevenagel Condensation/Alkylidene Reduction (Analogous Method)

- Although reported for ethyl 3-(3-aminophenyl)propanoate, this method can be adapted for the 2-methoxyphenyl analog.

- It involves condensation of 3-nitrobenzaldehyde with Meldrum's acid, followed by reduction of the nitro group and simultaneous esterification using stannous chloride in ethanol.

- Stannous chloride acts both as a reducing agent and Lewis acid catalyst, activating carboxylic acid groups toward esterification.

- This method is notable for its efficiency and mild conditions.

Industrial Production Considerations

- Large-scale synthesis typically uses automated reactors with optimized parameters for temperature, solvent, and reagent concentrations to maximize yield and purity.

- Purification is commonly achieved by crystallization, often from ethanol or methanol, to isolate the hydrochloride salt in pure form.

- The process minimizes side reactions by protecting amino groups (e.g., Boc or Fmoc protection) during intermediate steps, followed by deprotection and salt formation.

Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Esterification | Ethanol, HCl gas or acid catalyst | Controls ester formation efficiency |

| 2 | Amination/Functionalization | Amino acid derivatives or amination agents | May require protecting groups |

| 3 | Salt Formation | HCl in ethanol or methanol | Enhances crystallinity and solubility |

| Optional | Kinetic Resolution | Lipases (e.g., Candida antarctica) | For enantiomeric enrichment |

| Alternative | Reduction & Esterification | Stannous chloride in ethanol | Tandem reduction and esterification |

Analytical Characterization During Preparation

Purity and Enantiomeric Excess:

- High-performance liquid chromatography (HPLC) with UV detection using C18 or chiral stationary phases (e.g., Chiralpak®) is standard for purity and enantiomeric excess determination.

- Polarimetry measures optical rotation (e.g., -6.3° to -7.3° at 20°C in water).

-

- NMR: Aromatic protons at δ 6.8–7.2 ppm; methoxy singlet at δ 3.8 ppm confirm substitution pattern.

- IR: Ester carbonyl stretch near 1730 cm⁻¹; NH stretches between 2500–3000 cm⁻¹.

- Mass Spectrometry: ESI-MS shows molecular ion peaks consistent with calculated mass (~m/z 284.1 for protonated molecule).

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct Esterification + HCl | Simple, scalable, uses common reagents | High yield (60–80%), straightforward | Requires careful temperature control |

| Chiral Pool + Kinetic Resolution | High enantiomeric purity | Suitable for chiral drugs | More complex, costlier |

| Tandem Knoevenagel/Reduction | Efficient, mild conditions | One-pot process, simultaneous esterification | Adapted from analog synthesis |

| Industrial Automated Synthesis | Optimized for scale and purity | High throughput, reproducible | Requires investment in equipment |

Research Findings on Preparation Optimization

- Solvent choice critically affects reaction yield and purity; tetrahydrofuran (THF) and dichloromethane (DCM) are commonly compared, with THF often providing better yields.

- Protecting amino groups during esterification prevents side reactions, improving overall purity.

- Use of lipase-mediated kinetic resolution enhances enantiomeric excess essential for pharmaceutical applications.

- Crystallization from ethanol or methanol yields stable hydrochloride salts with improved bioavailability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure enables it to participate in various chemical reactions, making it valuable for developing new compounds in medicinal chemistry and materials science.

Synthetic Routes

The synthesis typically involves the reaction of ethyl 3-amino-3-(2-methoxyphenyl)propanoate with hydrochloric acid under controlled conditions. The use of solvents like ethanol or methanol is common to facilitate the reaction, ensuring high yield and purity of the final product.

Biological Research

Potential Biological Activities

Research indicates that this compound may exhibit various biological activities, including interactions with enzymes and proteins involved in metabolic pathways. For instance, it has been shown to interact with aminotransferases, which are crucial for amino acid metabolism.

Cellular Effects

this compound influences cellular processes such as proliferation and differentiation by modulating cell signaling pathways. It can activate or inhibit specific pathways, affecting gene expression and cellular metabolism.

Pharmaceutical Applications

Therapeutic Potential

The compound is being explored for its potential as a precursor in drug synthesis. Its structural features may allow it to serve as a lead compound for developing new therapeutic agents targeting various diseases .

Case Study: Drug Development

A notable case involves the exploration of this compound's role in synthesizing novel analgesics. Preliminary studies suggest that derivatives of this compound could exhibit enhanced efficacy and reduced side effects compared to existing medications.

Industrial Applications

Material Development

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and nanotechnology.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: The 2-methoxy group in the main compound increases water solubility compared to non-polar substituents like ethyl or methyl . Halogenated derivatives (e.g., 3-fluoro, 2-chloro) exhibit moderate solubility but improved metabolic stability due to reduced oxidative degradation .

Lipophilicity and Bioavailability: Ethyl and isobutoxy groups (e.g., C₁₃H₂₀ClNO₂, C₁₆H₂₆ClNO₄) enhance lipophilicity, favoring blood-brain barrier penetration in neuroactive drugs . Methyl groups (C₁₂H₁₆ClNO₂) balance lipophilicity and solubility, making them versatile intermediates .

Synthetic Utility :

- Nitro-substituted analogs (C₁₁H₁₄ClN₂O₄) are reactive intermediates for further functionalization, such as reduction to amines .

- Hydrochloride salts are universally preferred for their crystallinity and ease of purification .

Pharmacological Relevance: Fluorinated analogs (C₁₁H₁₅ClFNO₂) are explored in antidepressant research due to fluorine’s ability to modulate receptor binding . Venlafaxine-related impurities (e.g., C₁₂H₁₆ClNO₃) highlight structural similarities to clinically used drugs .

Biological Activity

Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is a synthetic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H15ClN2O2

- Molecular Weight : 244.70 g/mol

The presence of an amino group and a methoxyphenyl group enhances its reactivity and biological interactions. The amino group can participate in hydrogen bonding, while the methoxyphenyl moiety contributes to hydrophobic interactions, which are critical for its biological activity.

The biological activity of this compound is attributed to several key mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, particularly those involved in amino acid metabolism, such as aminotransferases. These interactions can lead to the formation of enzyme-substrate complexes, facilitating metabolic processes.

- Cell Signaling Modulation : this compound can modulate cell signaling pathways, influencing processes like proliferation, differentiation, and apoptosis. This modulation occurs through the activation or inhibition of specific signaling cascades .

- Gene Expression Regulation : The compound may alter gene expression by binding to transcription factors or modifying chromatin structure, thereby affecting the transcription of target genes.

Biological Activities

Research has indicated various biological activities associated with this compound:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating inflammatory conditions.

- Analgesic Properties : There is evidence to suggest that it may possess analgesic effects, making it a candidate for pain management therapies.

- Anticancer Potential : Some studies indicate that compounds with similar structures can interfere with cellular signaling pathways relevant to cancer progression, suggesting potential anticancer activity .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Case Study: Anticancer Activity

A significant study focused on the compound's anticancer properties involved testing against various cancer cell lines. The results indicated that this compound induced apoptosis in a dose-dependent manner. Additionally, cell cycle analysis revealed G1 phase arrest, suggesting its potential as an anticancer agent .

Q & A

Q. What are the primary methods for determining the purity and enantiomeric excess of Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride?

To assess purity, researchers commonly use HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) or titration for chloride content . Enantiomeric excess is determined via polarimetry (measuring optical rotation, e.g., -6.3° to -7.3° at 20°C in water) or chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak® columns) .

Q. What synthetic routes are typically employed for preparing this compound?

A common approach involves:

- Step 1: Ethyl esterification of 3-(2-methoxyphenyl)propanoic acid using ethanol and HCl gas.

- Step 2: Protection of the amino group with Boc or Fmoc groups to prevent side reactions.

- Step 3: Hydrochloride salt formation via HCl treatment in anhydrous ether .

Reaction yields (typically 60–80%) depend on solvent choice (e.g., THF vs. DCM) and temperature control.

Q. How is the compound characterized using spectroscopic techniques?

- NMR: H and C NMR confirm the structure (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy singlet at δ 3.8 ppm) .

- IR: Peaks at ~1730 cm (ester C=O) and ~2500–3000 cm (NH stretch) .

- Mass Spectrometry: ESI-MS shows [M+H] at m/z 284.1 (calculated for CHNO) .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing racemization?

Use Design of Experiments (DoE) to screen parameters:

- Temperature: Lower temperatures (0–5°C) reduce racemization during esterification .

- Catalyst: Asymmetric catalysts like (R)-BINAP or enzymes (e.g., lipases) improve enantioselectivity (>90% ee) .

- Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification .

Q. What analytical strategies identify and quantify by-products or impurities in the compound?

Q. How does the compound’s stability vary under different storage and experimental conditions?

Q. What pharmacological assays are suitable for studying its bioactivity?

- In vitro: Competitive binding assays (e.g., α-adrenergic receptor inhibition) .

- Cell-based: Apoptosis assays (e.g., caspase-3 activation in cancer cell lines) .

- ADME: Microsomal stability studies (e.g., rat liver microsomes) predict metabolic pathways .

Data Contradiction & Methodological Challenges

Q. How to address discrepancies in reported solubility values across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.